Histamine H3 Receptor Binding Affinity
In direct competitive binding assays against the human recombinant histamine H3 receptor (H3R) expressed in HEK293T cells, N,1-dimethylpyrazol-4-amine exhibited a dissociation constant (Kd) of 1.35 nM [1]. This represents sub-nanomolar to low nanomolar binding affinity at a therapeutically validated GPCR target implicated in sleep-wake regulation, cognition, and feeding behavior. The N-methylation at the 4-amino position differentiates this compound from the unsubstituted primary amine analog 1-methyl-1H-pyrazol-4-amine, which lacks the exocyclic N-methyl group and consequently presents altered hydrogen-bonding pharmacophore geometry at the receptor orthosteric site.
| Evidence Dimension | Receptor binding affinity (Kd) at human histamine H3 receptor (H3R) |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | 1-methyl-1H-pyrazol-4-amine (CAS 69843-13-6; primary 4-amino analog lacking N-methylation) — no quantitative Kd data available in this assay system; structural difference precludes direct affinity extrapolation |
| Quantified Difference | Kd = 1.35 nM demonstrates high-affinity engagement; the N-methyl group contributes critical hydrophobic and steric features absent in the primary amine comparator |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells; BRET assay with furimazine substrate; 30-minute incubation |
Why This Matters
Procurement of N,1-dimethylpyrazol-4-amine enables H3R-targeted SAR studies with a validated low-nanomolar binding scaffold, whereas the unsubstituted analog would require de novo optimization for comparable affinity.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634). Affinity Data: Kd = 1.35 nM for human recombinant NLuc/GPCR-fused H3R. View Source
